molecular formula C16H17N5O2S B2690859 1-(4-methoxybenzyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea CAS No. 2319720-39-1

1-(4-methoxybenzyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Cat. No.: B2690859
CAS No.: 2319720-39-1
M. Wt: 343.41
InChI Key: MAQKUANAFGKLEN-UHFFFAOYSA-N
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Description

1-(4-methoxybenzyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a useful research compound. Its molecular formula is C16H17N5O2S and its molecular weight is 343.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Analysis Techniques

The synthesis of deuterium-labeled compounds, such as 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea (AR-A014418) , showcases a methodology for creating internal standards for LC–MS analysis, which is critical in pharmacokinetics studies to measure drug absorption and distribution (Liang et al., 2020). This approach underlines the significance of creating labeled variants for analytical purposes, enhancing the precision of biochemical analyses.

Chemical Modifications and Interactions

Research into the reactions of urea with methylolphenols under acidic conditions reveals insights into chemical modifications and potential applications in polymer science (Tomita & Hse, 1992). The formations of various hydroxybenzylurea compounds indicate a pathway for synthesizing new materials with potential applications ranging from biomedical to industrial uses.

Radiolabeling for Imaging

The synthesis of radiolabeled glycogen synthase kinase-3beta (GSK-3β) specific inhibitors for PET studies, such as N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea ([11C]AR-A014418) , demonstrates the application of these compounds in neuroimaging and the study of neurological disorders (Vasdev et al., 2005). Although the specific compound had poor brain penetration, the methodology provides a framework for developing imaging agents for various targets within the central nervous system.

Drug Discovery and Biochemical Evaluation

The synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and their evaluation for lipase and α-glucosidase inhibition activities highlight the potential therapeutic applications of these molecules in treating diseases like diabetes and obesity (Bekircan et al., 2015). This approach exemplifies the exploration of urea derivatives in discovering new drugs with specific enzyme inhibition properties.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-23-14-6-4-12(5-7-14)9-17-16(22)18-10-13-11-21(20-19-13)15-3-2-8-24-15/h2-8,11H,9-10H2,1H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQKUANAFGKLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.